(3,4-Dimethoxyphenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
This compound is a heterocyclic methanone derivative featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring and a 3,4-dimethoxyphenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor ligands. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-15-4-3-12(9-16(15)25-2)19(23)22-7-5-13(10-22)17-20-18(26-21-17)14-6-8-27-11-14/h3-4,6,8-9,11,13H,5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPZYPHUEPNEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-Dimethoxyphenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which incorporates a 3,4-dimethoxyphenyl moiety linked to a pyrrolidine ring and a 1,2,4-oxadiazole unit. The presence of these functional groups is believed to contribute to its biological activity.
Antiproliferative Effects
Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values and % inhibition observed in different studies:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D (Breast Cancer) | 0.78 | 90.47 |
| MDA-MB-468 (Breast) | 0.85 | 84.83 |
| SR (Leukemia) | 0.96 | 81.58 |
| SK-MEL-5 (Melanoma) | 0.75 | 84.32 |
These results indicate that the compound exhibits potent activity against breast cancer and melanoma cell lines, suggesting its potential as an anticancer agent .
The mechanism underlying the antiproliferative effects of this compound appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Key Signaling Pathways : It inhibits critical pathways such as EGFR and Src kinases, which are often overactive in cancer cells .
- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Study 1: Anticancer Activity Assessment
A study conducted by Arafa et al. evaluated a series of oxadiazole derivatives for their anticancer properties. Among these, the compound exhibited superior activity compared to established chemotherapeutics like sorafenib, with IC50 values indicating high potency across multiple cancer types .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with various target proteins involved in cancer progression. The results suggest a strong interaction with EGFR and Src kinases, further supporting its role as a targeted therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: oxadiazole-containing heterocycles, pyrrolidine-linked methanones, and thiophene-substituted derivatives. Below is a detailed analysis of these classes, supported by synthesis methodologies and properties from the evidence.
Oxadiazole-Containing Heterocycles
Compounds with 1,2,4-oxadiazole rings are widely studied for their stability and bioactivity. For example:
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) (): Synthesized via condensation of malononitrile with a pyrazole precursor in 1,4-dioxane.
- Thiadiazole derivatives (13a–13d) (): Synthesized using hydrazonoyl chlorides and methyl hydrazinecarbodithioate. These compounds lack the pyrrolidine backbone but share electron-deficient heterocycles, which may influence similar reactivity or binding modes .
Key Difference : The target compound’s pyrrolidine-oxadiazole-thiophene triad provides conformational rigidity absent in simpler oxadiazole derivatives.
Pyrrolidine-Linked Methanones
Pyrrolidine rings are common in bioactive molecules due to their constrained geometry. A relevant example:
- [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) (): Features a pyridinyl methanone linked to a dihydropyrazole-indole system. While lacking oxadiazole, its pyrrolidine-like dihydropyrazole moiety suggests comparable spatial arrangements for receptor binding .
Key Advantage : The target compound’s 3,4-dimethoxyphenyl group may enhance solubility and π-π stacking compared to phenyl or pyridinyl groups in analogs.
Thiophene-Substituted Derivatives
Thiophene rings are electron-rich and often improve pharmacokinetics. For instance:
- Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) (): Synthesized using ethyl cyanoacetate, demonstrating thiophene’s compatibility with nucleophilic substitutions. The target compound’s thiophen-3-yl group could similarly engage in charge-transfer interactions .
Structural Insight : Thiophene’s position (3-yl vs. 2-yl) in the oxadiazole ring may alter electronic distribution and steric effects compared to other derivatives.
Data Tables
Table 2: Hypothetical Property Comparison*
| Property | Target Compound | Thiadiazole (13a) | Compound 7a |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.8 | ~1.5 |
| Hydrogen Bond Acceptors | 6 | 5 | 4 |
| Rotatable Bonds | 4 | 3 | 2 |
*Properties inferred from structural analogs due to absence of direct data.
Notes
Limitations: The evidence lacks explicit data on the target compound’s synthesis, bioactivity, or crystallography.
Synthesis Gaps : While and detail oxadiazole/thiophene chemistry, the target compound’s multi-step synthesis (pyrrolidine functionalization, oxadiazole cyclization) remains speculative.
Research Needs : Experimental validation of electronic effects (e.g., dimethoxyphenyl vs. nitrophenyl in ) and pharmacokinetic profiling are critical next steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
